5-cyano-3-methyl-1H-indole-2-carboxylic Acid
Description
Properties
IUPAC Name |
5-cyano-3-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-6-8-4-7(5-12)2-3-9(8)13-10(6)11(14)15/h2-4,13H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPWTCVJQGONFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-3-methyl-1H-indole-2-carboxylic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method involves the cyclization of appropriate precursors, such as the reaction of a cyano-substituted aniline with a suitable carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-cyano-3-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines .
Scientific Research Applications
5-cyano-3-methyl-1H-indole-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-cyano-3-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
5-cyano-1H-indole-2-carboxylic acid: Lacks the methyl group at the 3-position.
3-methyl-1H-indole-2-carboxylic acid: Lacks the cyano group at the 5-position.
5-cyano-3-methyl-1H-indole: Lacks the carboxylic acid group at the 2-position.
Uniqueness
5-cyano-3-methyl-1H-indole-2-carboxylic acid is unique due to the presence of all three functional groups (cyano, methyl, and carboxylic acid) on the indole ring.
Biological Activity
5-Cyano-3-methyl-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C11H8N2O2
- Molecular Weight : 200.20 g/mol
The presence of the cyano group at the 5-position of the indole ring enhances its biological activity, particularly its inhibitory effects on specific enzymes involved in purine metabolism.
This compound primarily targets:
- Urate Transporter 1 (URAT1)
- Xanthine Oxidase (XO)
Inhibition Mechanism
The compound inhibits the activity of URAT1 and XO, leading to a reduction in uric acid levels in the body. This mechanism is crucial for conditions such as gout, where elevated uric acid levels are problematic. The inhibition of XO prevents the conversion of hypoxanthine to xanthine and subsequently to uric acid, thereby modulating purine metabolism effectively.
Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits promising antimicrobial and anticancer properties. Studies have shown that it can inhibit various cancer cell lines, although specific IC50 values for these activities are not universally reported. The compound's cytotoxic effects have been evaluated using assays such as MTT, demonstrating a dose-dependent response in cancer cell lines .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that it can bind with high affinity to multiple receptors, enhancing its potential as a therapeutic agent. The ability to modify its structure could lead to the development of new derivatives with improved efficacy and selectivity for specific targets .
Table: Summary of Biological Activities
Case Study: Anticancer Activity Evaluation
In a study evaluating the anticancer properties of this compound, researchers treated PC3 and DU145 cells with varying concentrations over 24, 48, and 72 hours. The results indicated that PC3 cells were more sensitive to the compound compared to DU145 cells, showcasing the potential for selective targeting in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
